5-Bromo-2-butoxypyridin-3-amine
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Overview
Description
5-Bromo-2-butoxypyridin-3-amine is an organic compound with the molecular formula C9H13BrN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-butoxypyridin-3-amine typically involves the bromination of 2-butoxypyridin-3-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids . This reaction is carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound can be achieved through scalable processes involving bromination and subsequent amination reactions. The use of readily available starting materials and efficient catalytic systems ensures high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-butoxypyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Arylboronic Acids: Reactants in coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Bromo-2-butoxypyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the construction of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-butoxypyridin-3-amine involves its participation in various chemical reactions, primarily through the formation of carbon-carbon and carbon-nitrogen bonds. The molecular targets and pathways depend on the specific reactions and applications it is used for .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridin-3-amine: Similar in structure but with a methoxy group instead of a butoxy group.
5-Bromo-2-methylpyridin-3-amine: Contains a methyl group instead of a butoxy group.
Uniqueness
5-Bromo-2-butoxypyridin-3-amine is unique due to its butoxy substituent, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Properties
Molecular Formula |
C9H13BrN2O |
---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-2-butoxypyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2O/c1-2-3-4-13-9-8(11)5-7(10)6-12-9/h5-6H,2-4,11H2,1H3 |
InChI Key |
JZAGHUAXSBNERV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=N1)Br)N |
Origin of Product |
United States |
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